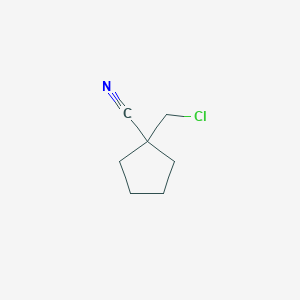
1-Chloromethyl-cyclopentanecarbonitrile
Vue d'ensemble
Description
1-Chloromethyl-cyclopentanecarbonitrile is a chemical compound with the molecular formula C7H10ClN .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentane ring with a carbonitrile (CN) group and a chloromethyl (CH2Cl) group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 1-Chloromethyl-cyclopentanecarbonitrile and its derivatives have been utilized in various synthesis and reaction processes. For instance, 1-(Chloromethyl)-1-methylsilacyclopentane was synthesized from dichloro(chloromethyl)methylsilane, serving as a starting substance for the synthesis of silacyclopentanes with functional groups in the methyl group (Vdovin et al., 1963).
Structural and Conformational Studies
- The compound has been a subject of experimental and computational studies to understand its structural parameters and conformational stability. For example, 1-chloromethyl-1-fluorosilacyclohexane was studied using Raman and infrared vibrational spectroscopy, revealing twelve different conformational forms with the chair axial trans conformer being the most stable (McFadden et al., 2020).
Photolysis Studies
- Photolysis studies of compounds similar to this compound, like 1-chloro-1-nitrosocyclohexane, have provided insights into the behavior of geminal chloro-nitroso-compounds under certain conditions (Gowenlock et al., 1974).
Molecular Structure Analysis
- Comparative studies have been conducted on the molecular structure of derivatives of this compound, like 1,2,3,4,5,6-hexamethylbenzenonium ions, to understand the effects of the environment and the nature of the R group on the structure (Borodkin et al., 1996).
Applications in Complex Compound Synthesis
- The compound has been used in the synthesis of novel mononuclear metal–organic compounds, demonstrating its versatility in complex chemical syntheses (Chen et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(chloromethyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN/c8-5-7(6-9)3-1-2-4-7/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGJKOPISDNFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


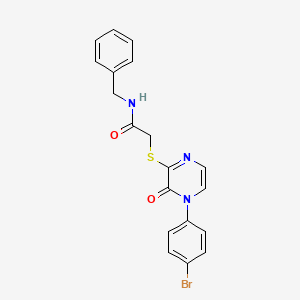
![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2791451.png)
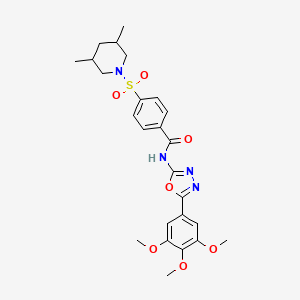
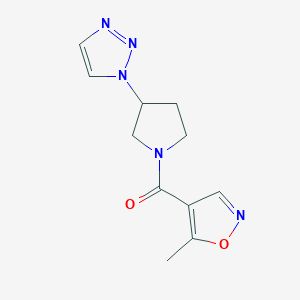
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2791455.png)
![Ethyl (3S)-3-[(2-chloroacetyl)amino]-3-phenylpropanoate](/img/structure/B2791456.png)
![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2791457.png)

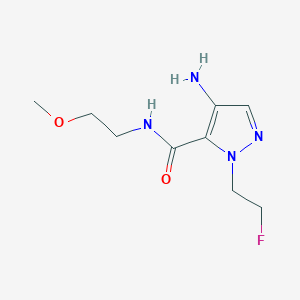
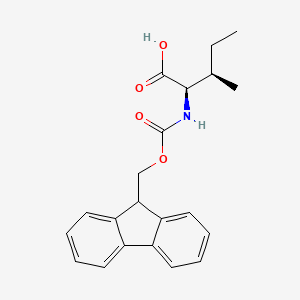
![5-[[(5-Chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2791467.png)
![3-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2791468.png)
![N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide](/img/structure/B2791469.png)
![N'-[(1E)-(2-bromophenyl)methylidene]-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2791471.png)